Propanamide, N-(4-methoxyphenyl)-N-methyl-2-oxo-
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Overview
Description
Propanamide, N-(4-methoxyphenyl)-N-methyl-2-oxo- is an organic compound with the molecular formula C10H13NO2. It is also known as p-Methoxypropionanilide. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanamide structure. The compound has various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(4-methoxyphenyl)-N-methyl-2-oxo- typically involves the reaction of 4-methoxyaniline with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to yield the final product. The reaction conditions generally include maintaining a temperature of around 0-5°C during the addition of propionyl chloride and then allowing the reaction mixture to warm to room temperature for the subsequent steps .
Industrial Production Methods
In an industrial setting, the production of Propanamide, N-(4-methoxyphenyl)-N-methyl-2-oxo- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(4-methoxyphenyl)-N-methyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxypropanamide derivatives.
Reduction: Formation of N-(4-methoxyphenyl)-N-methyl-2-amino-propanamide.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Propanamide, N-(4-methoxyphenyl)-N-methyl-2-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Propanamide, N-(4-methoxyphenyl)-N-methyl-2-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Propanamide, N-(4-methoxyphenyl)-2-methyl-: Similar structure but with a methyl group at the 2-position.
Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-: Contains two methyl groups at the 2-position.
3-Chloro-N-(4-methoxyphenyl)propanamide: Contains a chlorine atom at the 3-position.
Uniqueness
Propanamide, N-(4-methoxyphenyl)-N-methyl-2-oxo- is unique due to the presence of both a methoxy group and a methyl group attached to the amide nitrogen. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61110-55-2 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-methyl-2-oxopropanamide |
InChI |
InChI=1S/C11H13NO3/c1-8(13)11(14)12(2)9-4-6-10(15-3)7-5-9/h4-7H,1-3H3 |
InChI Key |
ZANMUXWZEYJJJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)N(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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